

# An In-depth Technical Guide to the Physical and Chemical Properties of Nepitrin

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## Compound of Interest

Compound Name: *Nepitrin*

Cat. No.: *B1678194*

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## Introduction

**Nepitrin**, also known as 6-Methoxyluteolin 7-glucoside or Nepetin-7-glucoside, is a flavonoid glycoside found in various medicinal plants, including *Nepeta hindostana*, *Salvia plebeia*, and *Scrophularia striata*. As a member of the flavone subclass of flavonoids, **Nepitrin** has garnered significant interest within the scientific community for its diverse biological activities. These include potent anti-inflammatory, antioxidant, and anti-atherogenic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Nepitrin**, detailed experimental protocols for its study, and a visualization of its proposed mechanism of action.

## Physical and Chemical Properties of Nepitrin

The fundamental physicochemical characteristics of **Nepitrin** are summarized in the table below. This data is essential for its extraction, purification, formulation, and analysis.

Property	Value	Reference(s)
IUPAC Name	2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[1]
Synonyms	6-Methoxyluteolin 7-glucoside, Nepetin 7-O-glucoside, Eupafolin-7-glucoside	[1]
CAS Number	569-90-4	[1]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>12</sub>	[1][2]
Molecular Weight	478.4 g/mol	[1][2]
Appearance	Yellow crystalline solid	
Melting Point	252 - 256 °C	[1]
Solubility	Soluble in DMSO, methanol, ethanol; Slightly soluble in petroleum ether; Estimated water solubility: 7.26 g/L at 25°C	
UV-Vis λ <sub>max</sub> (in Methanol)	258, 272, 350 nm	
SMILES	<chem>COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O[C@H]4--INVALID-LINK--CO)O)O"&gt;C@@HO</chem>	[1]
InChI Key	DMXHXBGUNHLMQO-IWLDQSELSA-N	[1]

## Nuclear Magnetic Resonance (NMR) Spectral Data

A complete, experimentally verified and assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR dataset for **Nepitrin** (6-Methoxyluteolin 7-glucoside) is not readily available in consolidated public literature. However, for reference, the spectral data for its aglycone, Nepetin (6-Methoxyluteolin), is provided below. The presence of the glucose moiety at the C-7 position in **Nepitrin** will significantly alter the chemical shifts, particularly for the A-ring and the anomeric proton/carbon.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Values for Nepetin (Aglycone of **Nepitrin**) in DMSO- $d_6$ [3] (Note: This is not the data for **Nepitrin**)

Position	$^{13}\text{C}$ ( $\delta$ ppm)	$^1\text{H}$ ( $\delta$ ppm)
2	163.5	-
3	102.8	6.89 (s)
4	181.9	-
5	152.9	12.98 (s, -OH)
6	131.2	-
7	157.5	-
8	94.1	6.48 (s)
9	152.5	-
10	104.9	-
1'	121.2	-
2'	113.3	7.42 (d, J=2.2 Hz)
3'	145.5	-
4'	149.7	-
5'	115.8	6.89 (d, J=8.3 Hz)
6'	118.8	7.40 (dd, J=8.3, 2.2 Hz)
6-OCH <sub>3</sub>	60.1	3.75 (s)

## Experimental Protocols

This section details methodologies for the isolation, characterization, and evaluation of the biological activity of **Nepitrin**.

### Isolation and Purification of Nepitrin

The following is a representative protocol synthesized from common flavonoid extraction and purification methods.

Objective: To isolate and purify **Nepitrin** from dried plant material (e.g., leaves of *Nepeta hindostana*).

Materials:

- Dried, powdered plant material
- Solvents: n-hexane, ethyl acetate, methanol (HPLC grade), ethanol
- Silica gel for column chromatography
- Deionized water
- Rotary evaporator
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Methodology:

- Extraction: a. Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol in water at room temperature for 48 hours with occasional stirring. b. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.
- Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude aqueous extract in 1 L of deionized water. b. Perform successive extractions in a separatory funnel, first with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the n-hexane

fraction. c. Extract the remaining aqueous layer with ethyl acetate (3 x 1 L). **Nepitrin**, being moderately polar, will partition into the ethyl acetate fraction. d. Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the crude ethyl acetate extract.

- Purification by Column Chromatography: a. Pack a glass column with silica gel (60-120 mesh) using n-hexane as the slurry solvent. b. Dissolve the crude ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., ethyl acetate:methanol). e. Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light. f. Pool the fractions containing the compound of interest (**Nepitrin**).
- Final Purification by Preparative HPLC: a. Further purify the pooled fractions using a Prep-HPLC system equipped with a C18 column. b. A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid). For example, a linear gradient from 30% to 70% methanol over 40 minutes. c. Monitor the eluent at a wavelength of 350 nm. d. Collect the peak corresponding to **Nepitrin** and evaporate the solvent to obtain the purified compound. e. Confirm the structure and purity using analytical techniques like LC-MS and NMR.

## Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of **Nepitrin**.

Materials:

- **Nepitrin** standard
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectrophotometric grade)
- Ascorbic acid (positive control)
- 96-well microplate

- Microplate reader

#### Methodology:

- Solution Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark. b. Prepare a stock solution of **Nepitrin** in methanol (e.g., 1 mg/mL). c. Prepare a series of dilutions from the **Nepitrin** stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). d. Prepare similar dilutions for the positive control, ascorbic acid.
- Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each **Nepitrin** dilution (or ascorbic acid dilution). b. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: a. Calculate the percentage of scavenging activity using the following formula: % Scavenging =  $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$  Where  $A_{\text{blank}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample. b. Plot the percentage of scavenging activity against the concentration of **Nepitrin** to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).

## Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory effect of **Nepitrin**.

#### Materials:

- Wistar rats (180-220 g)
- **Nepitrin**
- Carrageenan (1% w/v in normal saline)
- Indomethacin (positive control)

- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer

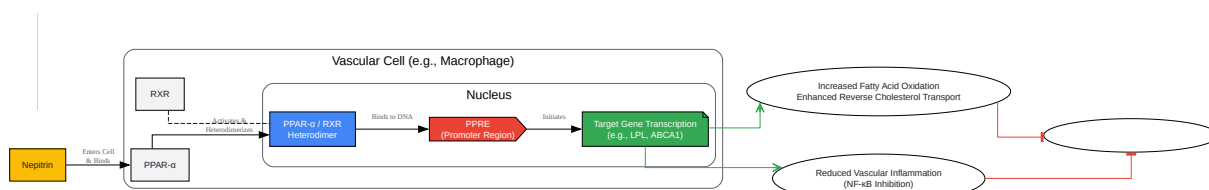
#### Methodology:

- Animal Grouping and Dosing: a. Divide the rats into four groups (n=6 per group):
  - Group I (Control): Vehicle only.
  - Group II (**Nepitrin** 20 mg/kg): **Nepitrin** suspended in vehicle.
  - Group III (**Nepitrin** 50 mg/kg): **Nepitrin** suspended in vehicle.
  - Group IV (Standard): Indomethacin (10 mg/kg) suspended in vehicle. b. Administer the respective treatments orally (p.o.).
- Induction of Inflammation: a. One hour after oral administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
- Calculation: a. Calculate the percentage inhibition of edema for each group at each time point using the formula:  $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average increase in paw volume in the control group, and  $V_t$  is the average increase in paw volume in the treated group.

## Visualization of Molecular Mechanism

### Proposed Signaling Pathway for Anti-Atherogenic Activity

**Nepitrin** has been shown to exert anti-atherogenic effects, in part, by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR- $\alpha$ ). PPAR- $\alpha$  is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. The following diagram illustrates the proposed signaling pathway.



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Caption: Proposed mechanism of **Nepitrin**'s anti-atherogenic action via PPAR-α activation.

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## References

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